Zotiraciclib hydrochloride, also known as TG02 or SB-1317, is a novel multi-cyclin dependent kinase inhibitor currently under investigation for its therapeutic potential in treating various cancers, particularly glioblastoma and anaplastic astrocytoma. The compound is classified as an antineoplastic agent and belongs to the category of heterocyclic compounds with four or more rings. Its mechanism of action primarily involves the inhibition of cyclin-dependent kinases, specifically targeting CDK-9, which plays a crucial role in regulating cell cycle progression and transcriptional control in cancer cells .
The synthesis of Zotiraciclib hydrochloride involves several intricate steps. The initial phase typically includes the formation of a pyrrolo[2,3-d]pyrimidine core through intramolecular cyclization. This is achieved using tetrabutylammonium fluoride in tetrahydrofuran, followed by various substitution reactions to introduce functional groups necessary for biological activity. A notable step in the synthesis is the macrocyclization process, which employs Grubb’s second-generation catalyst to form the final compound .
The molecular formula of Zotiraciclib hydrochloride is , with a molecular weight of approximately . The compound features a complex tetracyclic structure characterized by multiple nitrogen atoms and a unique arrangement that contributes to its biological activity.
This structural complexity is essential for its interaction with target proteins within cancer cells .
Zotiraciclib hydrochloride undergoes several chemical reactions during its synthesis and within biological systems. The key reactions include:
These reactions are critical for achieving the desired pharmacological properties and ensuring effective inhibition of cyclin-dependent kinases .
The primary mechanism of action for Zotiraciclib hydrochloride involves the inhibition of cyclin-dependent kinase 9. By inhibiting this kinase, Zotiraciclib disrupts the phosphorylation of transcription factors such as c-MYC and MCL-1, leading to a decrease in survival proteins that are often overexpressed in tumors like glioblastoma. This results in reduced tumor cell proliferation and increased apoptosis .
Zotiraciclib hydrochloride exhibits distinct physical and chemical properties that influence its behavior in biological systems:
These properties are essential for determining appropriate dosing regimens and delivery methods in clinical settings .
Zotiraciclib hydrochloride is primarily being explored for its applications in oncology:
The ongoing research aims to establish its effectiveness as a treatment option for patients with these aggressive forms of cancer, particularly focusing on those who have limited therapeutic alternatives available .
Zotiraciclib hydrochloride ((E/Z)-TG02 hydrochloride) is a rationally designed, orally bioavailable small-molecule macrocycle exhibiting potent multi-kinase inhibition. Its primary targets include cyclin-dependent kinases (CDKs), Janus kinase 2 (JAK2), and fms-like tyrosine kinase-3 (FLT3), with biochemical IC50 values of 13 nM (CDK2), 73 nM (JAK2), and 56 nM (FLT3), respectively [5] [7]. Notably, it demonstrates high selectivity for CDK9 (IC50 = 3 nM), a key regulator of transcriptional elongation [1] [8]. Additional targets within the Src kinase family include Lck (IC50 = 11 nM) and Fyn (IC50 = 15 nM), which are critically involved in B-cell receptor (BCR) signaling pathways [8] [4]. This broad yet selective kinase inhibition profile enables simultaneous targeting of cancer survival, proliferation, and microenvironment signaling.
Table 1: Primary Kinase Targets of Zotiraciclib Hydrochloride
| Target Kinase | Biological Role | IC50 (nM) | Functional Consequence of Inhibition |
|---|---|---|---|
| CDK9 | Transcriptional elongation | 3 | RNA Pol II inactivation, rapid depletion of short-lived oncoproteins (e.g., Myc, Mcl-1) |
| CDK2 | Cell cycle progression | 13 | G1/S phase arrest, impaired DNA synthesis |
| JAK2 | Cytokine signaling | 73 | Disruption of survival signaling in hematological malignancies |
| FLT3 | Proliferation signaling | 56 | Anti-leukemic activity in FLT3-ITD mutants |
| Lck/Fyn | BCR signal transduction | 11/15 | Blockade of NF-κB and Akt activation in lymphoid tissue |
The compound exerts profound transcriptional control through selective CDK9 inhibition. CDK9, as the catalytic core of positive transcription elongation factor b (P-TEFb), phosphorylates Ser2 residues within the C-terminal domain (CTD) of RNA polymerase II (Pol II) [1] [8]. Zotiraciclib hydrochloride disrupts this phosphorylation, inducing rapid dissociation of Pol II from DNA templates. This halts transcriptional elongation, preferentially affecting genes with short-lived mRNAs and high turnover rates [8]. Consequently, oncoproteins dependent on continuous transcription—particularly those with mRNA containing AU-rich elements (AREs) in their 3'-UTRs—are depleted within hours. In chronic lymphocytic leukemia (CLL) models, this mechanism caused >80% reduction in Mcl-1 protein within 4–6 hours, preceding apoptosis induction [8].
Beyond transcriptional arrest, CDK9 inhibition dismantles critical pro-survival circuits in malignancies. In glioblastoma, CDK9 blockade depletes c-MYC, which is overexpressed in >80% of tumors and drives metabolic reprogramming [1] [3]. In vitro studies demonstrate that zotiraciclib hydrochloride reduces c-MYC protein levels by >70%, suppressing downstream glycolytic enzymes and inducing energy crisis [3]. Simultaneously, it destabilizes anti-apoptotic proteins Mcl-1 and XIAP, whose transcripts are highly CDK9-dependent [8]. This dual depletion overcomes intrinsic apoptosis resistance:
Zotiraciclib hydrochloride exhibits metabolic synergy with alkylating agents like temozolomide (TMZ). Preclinical glioma studies revealed that the compound:
Table 2: Metabolic Synergy Between Zotiraciclib Hydrochloride and Temozolomide
| Mechanism | Effect of Zotiraciclib | Consequence for TMZ Efficacy | Experimental Evidence |
|---|---|---|---|
| Transcriptional repression | Downregulation of MGMT, BER enzymes | Reduced DNA damage repair | 3-fold increase in TMZ-induced DNA strand breaks |
| Energy depletion | ATP reduction via mitochondrial dysfunction | Impaired DNA repair kinetics | 57% decrease in ATP-dependent repair complex formation |
| Myc suppression | Depletion of nucleotide precursors | Enhanced DNA damage lethality | 80% decrease in dNTP pools in Mychigh gliomas |
Clinical validation emerged in a phase I trial (NCT02942264) where zotiraciclib + dose-dense TMZ achieved 40% 4-month progression-free survival (PFS4) in recurrent glioblastoma versus 25% with metronomic TMZ [3].
The compound epigenetically reprograms cancer cells by destabilizing master transcription factors (TFs). By inhibiting CDK9-dependent TF phosphorylation, zotiraciclib hydrochloride accelerates proteasomal degradation of labile oncoproteins:
This TF network disruption creates an epigenetic "reset": chromatin immunoprecipitation (ChIP) assays in CLL cells showed 60% reduced Myc and Mcl-1 occupancy at target gene promoters [8].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: